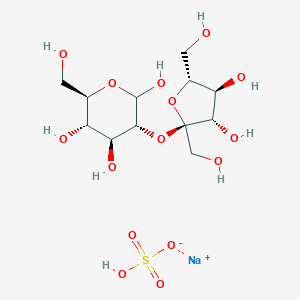![molecular formula C16H19NOS B232124 2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine](/img/structure/B232124.png)
2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Methoxy-2-(phenylsulfanyl)phenyl]-1-methylethylamine, commonly known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. The compound is structurally similar to LSD and has gained popularity in recent years due to its potent psychedelic effects.
Mecanismo De Acción
25B-NBOMe acts as a partial agonist at the 5-HT2A receptor. This means that it binds to the receptor and activates it to a lesser extent than a full agonist would. The activation of the receptor leads to an increase in the levels of the neurotransmitter serotonin in the brain. This increase in serotonin is responsible for the psychedelic effects of the drug, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The effects of 25B-NBOMe on the body are similar to those of other psychedelics. The compound can cause changes in perception, such as visual and auditory hallucinations. It can also alter mood and cognition, leading to feelings of euphoria, introspection, and altered sense of self. Physiologically, the drug can cause changes in heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses or in individuals with pre-existing medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 25B-NBOMe in lab experiments is its potency. The compound is highly active at low doses, which makes it useful for studying the effects of serotonin on the brain. However, its potency also makes it difficult to work with, as small variations in dose can have significant effects on the outcome of experiments. Additionally, the compound is not widely available and is expensive to synthesize, which limits its use in research.
Direcciones Futuras
There are several areas of research that could benefit from further study of 25B-NBOMe. One area is the role of the 5-HT2A receptor in mental health disorders such as depression and anxiety. By studying the effects of the compound on this receptor, researchers may be able to develop new treatments for these conditions. Another area of interest is the long-term effects of the drug on the brain. While the acute effects of the drug are well-known, little is known about the potential long-term effects of repeated use. Further research in this area could help to inform public policy on the use of psychedelics. Finally, there is interest in developing new compounds that are similar to 25B-NBOMe but have improved pharmacokinetic properties. These compounds could be used to study the effects of serotonin on the brain with greater precision and accuracy.
Métodos De Síntesis
25B-NBOMe can be synthesized through a series of chemical reactions. The starting material is 2C-B, which is reacted with thioether to form 2C-B-FLY. The 2C-B-FLY is then reacted with methylamine to form 25B-NBOMe. The synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
25B-NBOMe has been studied extensively in the field of neuroscience. It has been used as a tool to investigate the role of serotonin receptors in the brain. The compound binds to the 5-HT2A receptor, which is known to be involved in the regulation of mood, cognition, and perception. By studying the effects of 25B-NBOMe on this receptor, researchers hope to gain a better understanding of the underlying mechanisms of these complex processes.
Propiedades
Fórmula molecular |
C16H19NOS |
|---|---|
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
1-(4-methoxy-2-phenylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C16H19NOS/c1-12(17)10-13-8-9-14(18-2)11-16(13)19-15-6-4-3-5-7-15/h3-9,11-12H,10,17H2,1-2H3 |
Clave InChI |
ZBVAOHMHFXIUII-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=C(C=C1)OC)SC2=CC=CC=C2)N |
SMILES canónico |
CC(CC1=C(C=C(C=C1)OC)SC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)


![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)
![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)




![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)